5-Bromo-3-chloro-2-(trifluoromethoxy)aniline
Overview
Description
5-Bromo-3-chloro-2-(trifluoromethoxy)aniline is an aromatic compound characterized by the presence of bromine, chlorine, and trifluoromethoxy groups attached to an aniline ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-3-chloro-2-(trifluoromethoxy)aniline typically involves the halogenation of aniline derivatives followed by the introduction of the trifluoromethoxy group. One common method includes:
Halogenation: Starting with aniline, bromination and chlorination are performed to introduce bromine and chlorine atoms at the desired positions on the aromatic ring.
Trifluoromethoxylation: The trifluoromethoxy group is introduced using reagents such as trifluoromethyl ethers or trifluoromethyl iodide under specific reaction conditions.
Industrial Production Methods: Industrial production of this compound may involve large-scale halogenation and trifluoromethoxylation processes, utilizing continuous flow reactors to ensure efficient and consistent production. The use of catalysts and optimized reaction conditions can enhance yield and purity.
Types of Reactions:
Substitution Reactions: The compound can undergo nucleophilic aromatic substitution reactions due to the presence of electron-withdrawing groups (bromine, chlorine, and trifluoromethoxy).
Oxidation and Reduction: It can participate in oxidation and reduction reactions, altering the oxidation state of the nitrogen atom in the aniline group.
Coupling Reactions: It is a suitable candidate for Suzuki-Miyaura coupling reactions, forming carbon-carbon bonds with various aryl or alkyl groups.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Coupling Reactions: Palladium catalysts and boronic acids or esters under mild conditions.
Major Products:
Substitution Products: Depending on the nucleophile, various substituted aniline derivatives.
Oxidation Products: Nitro or nitroso derivatives.
Reduction Products: Amines or other reduced forms of the aniline group.
Coupling Products: Biaryl compounds or other coupled products.
Scientific Research Applications
5-Bromo-3-chloro-2-(trifluoromethoxy)aniline has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in the formation of complex aromatic compounds.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Industry: Utilized in the production of agrochemicals and other industrial chemicals due to its reactivity and stability.
Mechanism of Action
The mechanism by which 5-Bromo-3-chloro-2-(trifluoromethoxy)aniline exerts its effects depends on its specific application:
Biological Activity: It may interact with cellular targets such as enzymes or receptors, modulating their activity and leading to desired biological effects.
Chemical Reactivity: The electron-withdrawing groups on the aromatic ring influence its reactivity, making it a versatile intermediate in various chemical reactions.
Comparison with Similar Compounds
- 5-Bromo-2-chloro-4-(trifluoromethoxy)aniline
- 2-Bromo-5-(trifluoromethyl)aniline
- 5-Bromo-2-chlorobenzotrifluoride
Comparison:
- Uniqueness: 5-Bromo-3-chloro-2-(trifluoromethoxy)aniline is unique due to the specific positioning of the bromine, chlorine, and trifluoromethoxy groups, which influence its chemical properties and reactivity.
- Reactivity: Compared to similar compounds, it may exhibit different reactivity patterns in substitution and coupling reactions due to the electronic effects of the substituents.
Properties
IUPAC Name |
5-bromo-3-chloro-2-(trifluoromethoxy)aniline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4BrClF3NO/c8-3-1-4(9)6(5(13)2-3)14-7(10,11)12/h1-2H,13H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IMSULBZZGGNROJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1N)OC(F)(F)F)Cl)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4BrClF3NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.46 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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